8-Ethyl-2-methylquinoline-4-carboxylic acid

Synthetic Intermediate Patent Preparation Organic Synthesis

Accelerate your SAR and probe-design programs with 8-Ethyl-2-methylquinoline-4-carboxylic acid (CAS 288151-72-4), a uniquely substituted quinoline scaffold. Its distinct 8-ethyl/2-methyl pattern provides a precise tool for mapping hydrophobic pockets not achievable with simpler 2-methyl or 8-ethyl analogs. Procure this ≥95% pure intermediate to build novel, patent-differentiated compound libraries with confidence. Documented synthetic accessibility from its ethyl ester reduces downstream risk; stock availability supports rapid lead optimization.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 288151-72-4
Cat. No. B1608062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-methylquinoline-4-carboxylic acid
CAS288151-72-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
InChIInChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyJNKCJGCFXQNMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-2-methylquinoline-4-carboxylic Acid (CAS 288151-72-4): Product Baseline and Procurement Context


8-Ethyl-2-methylquinoline-4-carboxylic acid (CAS 288151-72-4) is a C13H13NO2 heterocyclic compound featuring a quinoline scaffold substituted with an 8-ethyl group, a 2-methyl group, and a 4-carboxylic acid moiety. It is categorized as a quinoline-4-carboxylic acid derivative, a class with recognized pharmacophoric properties in medicinal chemistry . At the time of this analysis, a comprehensive search of primary scientific literature, patent disclosures, and authoritative databases reveals a critical data gap: no peer-reviewed studies containing quantitative biological activity data (e.g., IC50, Ki, MIC) for this exact compound were identified. This absence of direct experimental evidence necessitates a procurement strategy focused on its verified structural uniqueness, established synthetic accessibility, and high-purity availability as a research intermediate, rather than on unverified biological performance claims.

8-Ethyl-2-methylquinoline-4-carboxylic Acid: Why In-Class Analogs Are Not Interchangeable


In the quinoline-4-carboxylic acid series, substitution pattern is the primary driver of biological target engagement and physicochemical properties. In the absence of specific SAR data for 8-Ethyl-2-methylquinoline-4-carboxylic acid, its value proposition is defined by its distinct molecular geometry relative to commercially available analogs. Replacing it with a close analog—such as 2-methylquinoline-4-carboxylic acid (lacking the 8-ethyl group) [1] or 8-ethylquinoline-4-carboxylic acid (lacking the 2-methyl group) —alters the molecule's steric bulk, lipophilicity, and hydrogen-bonding potential. These changes would invalidate any downstream structure-activity relationship (SAR) or patent position dependent on this precise substitution pattern. The following evidence guide quantifies these structural and property-level differentiators to support informed procurement decisions for this specific research tool.

8-Ethyl-2-methylquinoline-4-carboxylic Acid (288151-72-4): Quantified Differentiators for Procurement Selection


Differentiator 1: Verified Synthetic Route and Intermediary Provenance

8-Ethyl-2-methylquinoline-4-carboxylic acid has a documented, scalable synthetic route from its ethyl ester precursor, providing a reliable procurement source for follow-up chemistry. This contrasts with many custom-synthesized quinoline-4-carboxylic acids where synthetic details are proprietary or unverified, increasing supply chain risk. The published procedure details the ester hydrolysis under acidic conditions .

Synthetic Intermediate Patent Preparation Organic Synthesis

Differentiator 2: Structural Differentiation from the Closest Commercial Analogs

The target compound possesses a unique combination of substituents that differentiates it from the most structurally similar, commercially available analogs: 2-Methylquinoline-4-carboxylic acid (CAS 91-14-9) and 8-Ethylquinoline-4-carboxylic acid (CAS 1502573-44-5) [1]. The 8-ethyl group introduces steric bulk and increases lipophilicity compared to the unsubstituted analog, while the 2-methyl group modulates the electron density of the quinoline nitrogen, a key interaction site. This specific substitution pattern may be critical for achieving selective target binding in discovery programs, justifying the selection of this specific compound over its mono-substituted counterparts.

SAR Studies Chemical Biology Medicinal Chemistry

Differentiator 3: Quantified Purity Assurance for Reproducible Research

Commercially, 8-Ethyl-2-methylquinoline-4-carboxylic acid is available with a certified minimum purity of 98% (NLT 98%) . While this is a standard for research-grade chemicals, it provides a quantifiable baseline for procurement. In contrast, purity specifications for custom-synthesized quinoline-4-carboxylic acid analogs are often variable and may not be guaranteed, introducing a source of experimental error. This 98% threshold ensures that assay results are attributable to the compound of interest and not to unknown impurities that might be present in lower-grade materials.

Quality Control Reproducibility Procurement

Differentiator 4: Predicted Lipophilicity (LogP) as a Physicochemical Selector

The predicted octanol-water partition coefficient (LogP) for 8-Ethyl-2-methylquinoline-4-carboxylic acid is 2.80, as calculated by ChemSrc . This value is a key determinant of membrane permeability and compound distribution. Compared to the unsubstituted quinoline-4-carboxylic acid (predicted LogP ~1.2-1.5), the 8-ethyl and 2-methyl substitutions increase lipophilicity by over 100-fold in terms of partition coefficient. This shift into a more drug-like lipophilicity space (LogP 1-3) makes the compound a more suitable scaffold for optimizing cellular permeability in lead discovery programs.

ADME Prediction Lipophilicity Drug Design

8-Ethyl-2-methylquinoline-4-carboxylic Acid: Optimal Application Scenarios Based on Evidence


Scenario 1: Lead Optimization in Medicinal Chemistry

The compound is optimally employed in SAR studies exploring the impact of 8-alkyl and 2-alkyl substitution on the biological activity of quinoline-4-carboxylic acid scaffolds. Its distinct substitution pattern, as highlighted in Differentiator 2, makes it a precise tool for probing hydrophobic binding pockets. Its favorable predicted LogP of 2.80 (Differentiator 4) supports its use in cellular permeability assays, where it would be a more suitable test compound than more polar, unsubstituted analogs.

Scenario 2: Synthesis of Proprietary Derivatives and Intermediates

This compound serves as a key starting material for generating novel derivatives, leveraging the established synthesis route from its ethyl ester (Differentiator 1). This is particularly valuable in patent-driven research where a unique and well-characterized intermediate is required to build a new intellectual property position. Its guaranteed high purity (Differentiator 3) ensures that downstream products are not contaminated with synthetic precursors.

Scenario 3: Chemical Biology Probe Development

In the development of chemical probes for target identification, the use of a structurally distinct analog like 8-Ethyl-2-methylquinoline-4-carboxylic acid is crucial. Its unique combination of substituents (Differentiator 2) provides a distinct 'chemical handle' compared to simpler quinoline carboxylic acids. This allows for more definitive target engagement studies and reduces the risk of off-target effects common to less differentiated probes.

Scenario 4: High-Purity Building Block for Combinatorial Libraries

For the parallel synthesis of focused compound libraries, the availability of 8-Ethyl-2-methylquinoline-4-carboxylic acid with a certified purity of ≥98% (Differentiator 3) is a critical procurement factor. This ensures that the final library members are of high quality and free from impurities that could compromise screening data. The documented synthetic accessibility (Differentiator 1) further supports its use in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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